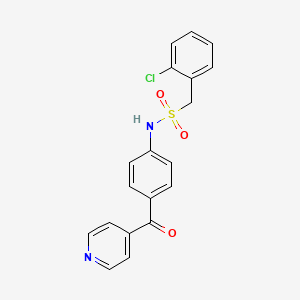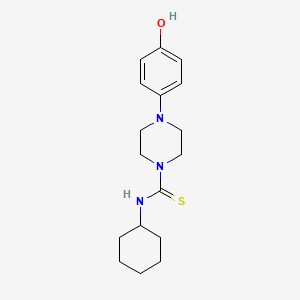
1-(2-chlorophenyl)-N-(4-isonicotinoylphenyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chlorophenyl)-N-(4-isonicotinoylphenyl)methanesulfonamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is also known as Sulfamethoxazole, which is widely used as an antibiotic. The molecular formula of this compound is C14H14ClN3O4S, and its molecular weight is 337.80g/mol.
作用機序
Sulfamethoxazole works by inhibiting the synthesis of folic acid in bacteria and protozoa. Folic acid is an essential nutrient required for the synthesis of DNA and RNA. By inhibiting folic acid synthesis, sulfamethoxazole prevents the growth and replication of bacteria and protozoa, leading to their eventual death.
Biochemical and Physiological Effects:
Sulfamethoxazole has been found to have various biochemical and physiological effects. It has been shown to increase the risk of hyperkalemia, a condition characterized by high levels of potassium in the blood. Additionally, sulfamethoxazole can cause allergic reactions, such as skin rashes and fever. It can also cause gastrointestinal side effects, such as nausea, vomiting, and diarrhea.
実験室実験の利点と制限
Sulfamethoxazole is widely used in laboratory experiments due to its antimicrobial properties. It is a cost-effective and readily available antibiotic that can be used to study the effects of bacterial and protozoal infections. However, sulfamethoxazole has limitations in terms of its specificity. It can also affect the growth of non-target organisms, leading to inaccurate results.
将来の方向性
There are several future directions for the research on 1-(2-chlorophenyl)-N-(4-isonicotinoylphenyl)methanesulfonamide. One potential area of interest is the development of new analogs of sulfamethoxazole that have improved specificity and reduced side effects. Additionally, further research is needed to better understand the mechanism of action of sulfamethoxazole and its effects on the human microbiome. Finally, the use of sulfamethoxazole in combination with other antibiotics and drugs should be explored to determine its potential synergistic effects.
In conclusion, 1-(2-chlorophenyl)-N-(4-isonicotinoylphenyl)methanesulfonamide is a widely used antibiotic that has significant scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is needed to better understand its potential in the treatment of bacterial and protozoal infections.
合成法
1-(2-chlorophenyl)-N-(4-isonicotinoylphenyl)methanesulfonamide can be synthesized by the reaction of 2-amino-5-chlorobenzophenone with isonicotinic acid hydrazide in the presence of sulfuric acid. The resulting product is then treated with methanesulfonyl chloride to obtain the final product. This synthesis method is widely used in the pharmaceutical industry to produce sulfamethoxazole in large quantities.
科学的研究の応用
1-(2-chlorophenyl)-N-(4-isonicotinoylphenyl)methanesulfonamide has been extensively studied for its antimicrobial properties. It is commonly used in combination with trimethoprim to treat various bacterial infections, including urinary tract infections, respiratory tract infections, and gastrointestinal infections. Additionally, sulfamethoxazole has been found to be effective against certain protozoal infections, such as toxoplasmosis and malaria.
特性
IUPAC Name |
1-(2-chlorophenyl)-N-[4-(pyridine-4-carbonyl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3S/c20-18-4-2-1-3-16(18)13-26(24,25)22-17-7-5-14(6-8-17)19(23)15-9-11-21-12-10-15/h1-12,22H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOTTWOMOZXTLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)NC2=CC=C(C=C2)C(=O)C3=CC=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-N-[4-(pyridin-4-ylcarbonyl)phenyl]methanesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-4,6-dimethyl-2-pyrimidinamine](/img/structure/B6075208.png)
![5-{4-[(4-chlorophenyl)amino]-1-phthalazinyl}-N,2-dimethylbenzenesulfonamide](/img/structure/B6075210.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-[1-(3-thienylacetyl)-4-piperidinyl]propanamide](/img/structure/B6075222.png)
![5-[(5-methyl-2-furyl)methylene]-4-thioxo-1,3-thiazolidin-2-one](/img/structure/B6075230.png)
![1'-{[3-(4-hydroxyphenyl)-1H-pyrazol-5-yl]carbonyl}spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B6075232.png)
![N-[(1-ethyl-5-oxo-3-pyrrolidinyl)methyl]-N-methyl-5-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-3-isoxazolecarboxamide](/img/structure/B6075239.png)
![4-benzyl-1-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]piperidine](/img/structure/B6075249.png)


![2-{[2-(5-methyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6075276.png)
![3-{[2-(2,4-dihydroxybenzylidene)hydrazino]carbonyl}-1-(2-hydroxyethyl)pyridinium chloride](/img/structure/B6075283.png)
![N-[3-(1H-pyrazol-1-yl)phenyl]-1-[3-(1H-pyrazol-4-yl)propanoyl]prolinamide](/img/structure/B6075294.png)
![ethyl 4-(4-chlorobenzyl)-1-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-4-piperidinecarboxylate](/img/structure/B6075302.png)
![2-[(4-fluorophenyl)amino]-5-(4-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6075304.png)